molecular formula C8H16N2O B2724430 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile CAS No. 1247180-91-1

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile

Cat. No.: B2724430
CAS No.: 1247180-91-1
M. Wt: 156.229
InChI Key: MIGNBGGQKTZFOY-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile is a nitrile derivative featuring a branched aliphatic backbone with an amino group (-NH₂), a methyl group (-CH₃), and an isopropoxy group (-OCH(CH₃)₂) at distinct positions.

Properties

IUPAC Name

2-amino-2-methyl-4-propan-2-yloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(2)11-5-4-8(3,10)6-9/h7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGNBGGQKTZFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methyl-2-aminobutanenitrile with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often require precise temperature control and may involve the use of solvents to facilitate the reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The target compound’s isopropoxy group may confer moderate lipophilicity compared to the thioether analog , which likely exhibits higher polarity due to sulfur’s electronegativity. The hydrochloride salt demonstrates improved aqueous solubility.
  • Stability : The absence of data on the target compound’s stability contrasts with the hydrochloride salt , which is stabilized by ionic interactions.

Research Findings and Implications

Synthetic Feasibility: The malononitrile synthesis framework suggests that the target compound could be synthesized via nucleophilic substitution or condensation reactions, leveraging its isopropoxy and amino groups.

Functional Group Impact :

  • The isopropoxy group may enhance lipid solubility compared to sulfur-containing analogs , making it suitable for hydrophobic matrices.
  • The absence of a hydrochloride salt (unlike ) implies lower aqueous solubility, necessitating formulation adjustments for biological applications.

Data Gaps : Critical parameters such as melting point, toxicity, and spectroscopic data (NMR, IR) for the target compound remain uncharacterized, highlighting the need for experimental studies.

Biological Activity

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile, a compound with the chemical formula C8H16N2O, is gaining attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a nitrile group, and a propan-2-yloxy side chain, which contribute to its unique biological properties. The molecular structure can be represented as follows:

Chemical Structure C8H16N2O\text{Chemical Structure }\text{C}_8\text{H}_{16}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been noted for potential inhibition of enzymes involved in metabolic pathways, which can affect cellular homeostasis.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that it may possess antioxidant properties, scavenging free radicals and reducing oxidative stress.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatoryDemonstrates inhibition of pro-inflammatory cytokines in vitro, indicating anti-inflammatory potential.
CytotoxicityShows selective cytotoxic effects on cancer cell lines while sparing normal cells.

Case Studies

  • Antimicrobial Activity Study :
    A study conducted by researchers assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential utility in treating bacterial infections.
  • Anti-inflammatory Effects :
    In a recent investigation into the anti-inflammatory properties of the compound, it was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests that it may be beneficial in managing inflammatory diseases.
  • Cytotoxicity Assessment :
    A cytotoxicity assay performed on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Notably, it exhibited higher toxicity towards breast cancer cells compared to normal fibroblasts, indicating a promising therapeutic window for cancer treatment.

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